molecular formula C12H8FN5O B10912740 N-(3-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10912740
M. Wt: 257.22 g/mol
InChI Key: UGOKMHMDPDAGBU-UHFFFAOYSA-N
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Description

N~2~-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorophenyl group enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the introduced functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

Molecular Formula

C12H8FN5O

Molecular Weight

257.22 g/mol

IUPAC Name

N-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H8FN5O/c13-8-3-1-4-9(7-8)15-11(19)10-16-12-14-5-2-6-18(12)17-10/h1-7H,(H,15,19)

InChI Key

UGOKMHMDPDAGBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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